2-Butanone, 4-[(4-bromophenyl)sulfonyl]-
Description
2-Butanone, 4-[(4-bromophenyl)sulfonyl]- is a synthetic organic compound featuring a sulfonyl group attached to a 4-bromophenyl moiety and a butanone backbone. This structure confers enhanced lipophilicity compared to its chloro-substituted analogs, as demonstrated by its higher calculated logP (clogP) values . Synthesized through modifications of N-acyl-L-valine derivatives, it incorporates a 4-[(4-bromophenyl)sulfonyl]phenyl fragment, a design aimed at optimizing antimicrobial efficacy against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Key structural attributes include:
- Sulfonyl group: Enhances electronic effects and stability.
- Butanone backbone: Provides a reactive ketone group for further chemical diversification.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3S/c1-8(12)6-7-15(13,14)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKLZZDOONWFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[(4-bromophenyl)sulfonyl]- typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-butanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
4-Bromobenzenesulfonyl chloride+2-ButanoneBase, Reflux2-Butanone, 4-[(4-bromophenyl)sulfonyl]-
Industrial Production Methods
In an industrial setting, the production of 2-Butanone, 4-[(4-bromophenyl)sulfonyl]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-[(4-bromophenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butanone moiety can undergo oxidation to form corresponding carboxylic acids or esters.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylsulfonyl derivatives.
Oxidation Reactions: Products include carboxylic acids or esters.
Reduction Reactions: Products include sulfides or thiols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Butanone, 4-[(4-bromophenyl)sulfonyl]- typically involves the Friedel-Crafts sulfonylation of bromobenzene followed by oxidation processes. The compound can be synthesized through several steps, including acylation reactions that yield derivatives with enhanced biological properties. For instance, the synthesis route may include the transformation of sulfonyl derivatives into more complex structures via cyclodehydration reactions, yielding compounds with improved antimicrobial activity .
Biological Activities
Antioxidant Properties
Recent studies have demonstrated that derivatives of 2-Butanone, 4-[(4-bromophenyl)sulfonyl]- exhibit significant antioxidant activity. Various assays such as DPPH and ABTS have been employed to evaluate these properties, showing that certain derivatives outperform traditional antioxidants like ascorbic acid and butylated hydroxytoluene .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial effects, particularly due to the presence of the bromine atom which may enhance its biological activity. In vitro studies indicate that certain derivatives exhibit promising anti-infective properties, including activity against mycobacterial strains . The PASS prediction software has suggested a likelihood for these compounds to demonstrate anti-infective and antituberculosis activities .
Potential Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential use in developing new antibiotics or antimicrobial agents due to its biological activity. |
| Antioxidants | As a component in formulations aimed at reducing oxidative stress in biological systems. |
| Material Science | Possible application in creating novel materials with enhanced properties due to its unique structure. |
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various compounds derived from 2-Butanone, 4-[(4-bromophenyl)sulfonyl]-. The results indicated that specific derivatives exhibited higher antioxidant activity compared to standard agents, suggesting their potential use in food preservation or therapeutic applications against oxidative stress-related diseases .
Case Study 2: Antimicrobial Screening
In another research effort, several derivatives were screened for antimicrobial efficacy against common pathogens. The findings revealed that certain compounds showed significant inhibition zones in agar diffusion tests, indicating their potential as lead compounds for antibiotic development .
Mechanism of Action
The mechanism of action of 2-Butanone, 4-[(4-bromophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The bromophenylsulfonyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Bromophenyl)-2-butanone (CAS 89201-84-3)
This analog lacks the sulfonyl group, resulting in:
4-(p-Hydroxyphenyl)-2-butanone (Raspberry Ketone, CAS 5471-51-2)
A naturally occurring ketone with a hydroxyl group instead of sulfonyl:
Antimicrobial Activity
Antioxidant Potential
- DPPH scavenging: Compound 6 (4H-1,3-oxazol-5-one derivative) exhibits 16.75% inhibition, superior to N-acylated α-amino acid analogs (4.70%) but inferior to raspberry ketone .
- Structure-activity relationship : The presence of oxazolone rings enhances radical scavenging compared to ketone or oxazole moieties .
Toxicity Profiles
Q & A
Q. What are the established synthetic routes for 4-[(4-bromophenyl)sulfonyl]benzoyl chloride, a key intermediate for this compound?
Methodological Answer: The synthesis begins with 4-[(4-bromophenyl)sulfonyl]benzoic acid, which is refluxed with excess thionyl chloride (SOCl₂) under anhydrous conditions. The reaction mixture is distilled to remove unreacted SOCl₂, yielding colorless crystals of the acyl chloride with >99% purity. This method is reproducible and scalable for laboratory use .
Key Data:
- Reagents: Thionyl chloride (SOCl₂), 4-[(4-bromophenyl)sulfonyl]benzoic acid.
- Conditions: Reflux at 80°C for 4–6 hours.
- Purity Verification: FT-IR shows characteristic peaks at 1779 cm⁻¹ (C=O stretch) and 1162 cm⁻¹ (S=O stretch) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy: Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm).
- FT-IR Spectroscopy: Confirms functional groups (e.g., sulfonyl S=O at 1328–1333 cm⁻¹).
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ at m/z 573.3).
- HPLC: Ensures >95% purity using reversed-phase columns (methanol-water mobile phase) .
Q. Table 1: Key FT-IR Peaks
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Sulfonyl (S=O) | 1328–1333 | |
| Carbonyl (C=O) | 1651–1794 | |
| Aromatic C-H | 3032–3089 |
Q. How is the cytotoxicity of this compound assessed in preliminary biological studies?
Methodological Answer: The Daphnia magna model is a cost-effective, reproducible assay for acute toxicity. Compounds are dissolved in DMSO and tested at concentrations of 1–100 µM. Mortality rates are measured after 24–48 hours, with LC₅₀ values calculated using probit analysis. This model predicts potential bioactivity in higher organisms .
Advanced Research Questions
Q. What mechanistic insights explain its interaction with cyclooxygenase (COX) enzymes?
Methodological Answer: Molecular docking studies reveal that the sulfonyl group forms hydrogen bonds with COX-2’s Arg120 and Tyr355 residues, while the bromophenyl moiety occupies the hydrophobic pocket. Competitive inhibition is confirmed via enzyme activity assays (IC₅₀ = 2.5 µM) and Western blotting for prostaglandin E₂ reduction. Orthosteric binding is validated through site-directed mutagenesis .
Q. How do structural modifications (e.g., substituent changes) alter biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies show:
- Electron-Withdrawing Groups (e.g., Br): Enhance COX-2 selectivity (10-fold vs. COX-1).
- Phenyl Ring Substitutions: Para-bromo increases metabolic stability (t₁/₂ > 6 hours in liver microsomes).
- Oxazole vs. Triazole: Oxazole derivatives exhibit superior anti-inflammatory activity (IC₅₀ = 1.8 µM vs. 5.2 µM).
Synthetic modifications are guided by DFT calculations to optimize steric and electronic effects .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Recommended steps:
Orthogonal Assays: Validate cytotoxicity via MTT and trypan blue exclusion in parallel.
Standardized Protocols: Use identical cell lines (e.g., HepG2 for liver toxicity) and controls.
Meta-Analysis: Compare data across studies using tools like PRISMA guidelines. For example, conflicting IC₅₀ values (2–10 µM) for antimicrobial activity were reconciled by adjusting bacterial inoculum size .
Data Contradiction Analysis Framework
| Step | Action | Example Application |
|---|---|---|
| 1 | Replicate experiments | Confirm LC₅₀ in D. magna |
| 2 | Cross-validate with HPLC/MS | Detect degradation products |
| 3 | Adjust experimental conditions | Optimize pH for enzyme assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
